5-(2-Ethoxy-phenylcarbamoyl)-4-methyl-2-phenylacetylamino-thiophene-3-carboxylic acid methyl ester
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Overview
Description
Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, an ethoxyphenyl group, and a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenyl isocyanate with 4-methylphenylacetic acid to form an intermediate, which is then reacted with thiophene-3-carboxylic acid methyl ester under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(3-((2-methoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate
- Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-ethylphenyl)acetamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
5-(2-Ethoxy-phenylcarbamoyl)-4-methyl-2-phenylacetylamino-thiophene-3-carboxylic acid methyl ester is a synthetic compound belonging to the class of thiophene derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The process often includes:
- Formation of Thiophene Derivative : Starting with a thiophene carboxylic acid.
- Amidation Reaction : Reaction with an appropriate amine to form the corresponding amide.
- Methyl Esterification : Conversion of the carboxylic acid to a methyl ester using reagents like diazomethane or sulfuric acid.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives. The compound has been evaluated against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
The results indicated that certain derivatives exhibited significant antibacterial activity, with inhibition zones ranging from 6 to 11 mm against selected strains, suggesting moderate effectiveness against these pathogens .
Anti-inflammatory Properties
Thiophene derivatives are also noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, although specific data on this compound's activity remains limited.
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including leukemia and breast cancer cells. This suggests that this compound could possess similar properties, warranting further investigation.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural features. Key factors include:
- Substitution Patterns : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.
- Chain Length and Branching : Variations in the alkyl chain length or branching can impact solubility and permeability, affecting overall bioactivity.
A comparative analysis of similar compounds reveals that modifications at specific positions can lead to enhanced antibacterial or anticancer activities.
Case Studies
- Antibacterial Evaluation : A study demonstrated that modifying the thiophene ring improved antibacterial efficacy against resistant strains of bacteria. The incorporation of an ethoxy group was found to enhance solubility and bioavailability .
- Cytotoxicity Screening : In vitro assays showed promising results for related thiophene compounds against various cancer cell lines, suggesting that further exploration into this compound could yield significant findings .
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O5S/c1-4-31-18-13-9-8-12-17(18)25-22(28)21-15(2)20(24(29)30-3)23(32-21)26-19(27)14-16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
YJKQFEAEJGILSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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